Tenatoprazole sodium salt is a compound primarily classified as a proton pump inhibitor, used for the treatment of various gastric acid-related disorders. It is derived from Tenatoprazole, which belongs to the class of imidazo[4,5-b]pyridine derivatives. The sodium salt form enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.
The synthesis of Tenatoprazole sodium salt typically involves the following steps:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent type, and concentration of reagents to optimize yield and minimize by-products. For instance, using dichloromethane as a solvent has been shown to provide high yields during the oxidation step .
The molecular structure of Tenatoprazole sodium salt consists of a core imidazo[4,5-b]pyridine framework with various substituents that contribute to its pharmacological properties. The sodium ion balances the charge of the sulfoxide group in the molecule.
The three-dimensional structure allows for interactions with proton pumps in gastric parietal cells.
Tenatoprazole sodium salt undergoes several chemical reactions relevant to its function as a proton pump inhibitor:
The reactivity of Tenatoprazole sodium salt under physiological conditions is crucial for its therapeutic action, necessitating studies on its degradation pathways and stability profiles in various formulations.
Tenatoprazole functions by irreversibly inhibiting the hydrogen-potassium ATPase enzyme system at the secretory surface of gastric parietal cells. This inhibition effectively reduces gastric acid secretion.
These properties are essential for formulating effective drug delivery systems.
Tenatoprazole sodium salt is primarily used in:
S-Tenatoprazole sodium monohydrate is synthesized through a multi-step enantioselective process beginning with the sulfide precursor 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5-b]pyridine. The critical stereogenic sulfinyl group is introduced via asymmetric oxidation, achieving enantiomeric excess (ee) >98% through chiral catalysts. The sodium salt is formed by reacting tenatoprazole free base with sodium hydroxide in a mixture of acetone and water (1:1 v/v) at 0–5°C. Subsequent monohydrate crystallization occurs from dimethylformamide (DMF)-ethyl acetate (2:1) under controlled humidity (40–60% RH), yielding a stable crystalline form with defined stoichiometry [2] [4] [7].
Table 1: Key Parameters for S-Tenatoprazole Sodium Monohydrate Synthesis
Step | Reaction Conditions | Key Output |
---|---|---|
Sulfide Oxidation | Chiral Ti catalyst, -20°C, ethyl acetate | Enantiomeric excess (ee) >98% |
Salt Formation | NaOH, acetone/water (1:1), 0–5°C | Sodium salt precipitate (yield: 85–90%) |
Monohydrate Crystallization | DMF/ethyl acetate (2:1), 40–60% RH | Crystalline monohydrate (purity >99.5%) |
The sulfoxidation step employs chiral titanium(IV) complexes derived from diethyl tartrate (DET) and dialkyl tartramides. These catalysts enable enantioselective oxygen transfer from peroxides (e.g., tert-butyl hydroperoxide) to the prochiral sulfide. Optimized conditions use 0.5–1.0 mol% catalyst loading in ethyl acetate at –20°C, achieving >98% ee for the S-enantiomer. The reaction mechanism involves a Ti-bound peroxo intermediate that transfers oxygen to sulfur via a stereodetermining [2,3]-sigmatropic rearrangement. Critical to success is the exclusion of moisture, which hydrolyzes the catalyst and reduces enantioselectivity to <80% ee. Post-oxidation, the sulfoxide is stabilized by rapid pH adjustment to 7.0–8.0 to prevent racemization [1] [4] [6].
Table 2: Performance of Chiral Catalysts in Sulfoxidation
Catalyst System | Temperature | ee (%) | Byproduct Formation |
---|---|---|---|
Ti(OiPr)₄/(R,R)-DET (1:2) | –20°C | 98.5 | <1% sulfone |
Ti(OiPr)₄/(S)-BINOL (1:1) | –30°C | 95.2 | 2% sulfone |
Vanadyl-BINAP | 0°C | 92.0 | 5% sulfone |
The monohydrate structure (C₁₆H₁₇N₄NaO₃S·H₂O) requires precise water activity control during crystallization. Optimal solvents include DMF/ethyl acetate (2:1) or isopropanol/water (4:1), which facilitate the formation of needle-shaped crystals with lattice-incorporated water molecules. X-ray diffraction confirms a monoclinic P2₁ space group, where water molecules form hydrogen bonds with the sulfoxide oxygen (2.8 Å) and imidazopyridine nitrogen (3.0 Å), enhancing stability. Hydrate integrity is maintained below 40°C and 60% RH; beyond this, phase transitions to anhydrous or amorphous forms occur. Notably, chloroform or dichloromethane induces dehydration, while protic solvents like methanol disrupt crystal packing [2] [4] [7].
Key Findings:
The sodium salt monohydrate significantly enhances bioavailability relative to the free base. In canine models, the sodium salt exhibited 2-fold higher AUC₀–∞ (1,210 vs. 605 ng·h/mL) and Cₘₐₓ (340 vs. 170 ng/mL) after oral administration (50 mg/kg). This improvement stems from the salt’s solubility advantage: 8.7 mg/mL in water (pH 6.8) vs. 0.3 mg/mL for the free base. Rapid dissolution (>85% in 15 min, USP II) enables efficient intestinal absorption. Additionally, the monohydrate’s crystalline structure reduces gastric degradation, with only 5% racemization versus 15% for amorphous forms in simulated gastric fluid [3] [5] [8].
Table 3: Bioavailability Parameters of Tenatoprazole Forms
Parameter | Free Base | Sodium Salt Monohydrate | Improvement Factor |
---|---|---|---|
AUC₀–∞ (ng·h/mL) | 605 | 1,210 | 2.0× |
Cₘₐₓ (ng/mL) | 170 | 340 | 2.0× |
Water Solubility | 0.3 mg/mL | 8.7 mg/mL | 29× |
H⁺/K⁺-ATPase IC₅₀ | 6.2 μM | 6.0 μM | Comparable |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1